AZD3514

Catalog No.
S548654
CAS No.
1240299-33-5
M.F
C25H32F3N7O2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD3514

CAS Number

1240299-33-5

Product Name

AZD3514

IUPAC Name

1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone

Molecular Formula

C25H32F3N7O2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3

InChI Key

JMEYDSHPKCSIJC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3514; AZD 3514; AZD-3514.

Canonical SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4

Description

The exact mass of the compound 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone is 519.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Oncology: Treatment of Castration-Resistant Prostate Cancer (CRPC)

Comprehensive Summary of the Application: AZD3514 is a first-in-class, orally bio-available, androgen-dependent and -independent androgen receptor inhibitor and selective androgen-receptor down-regulator (SARD) . It has been studied for its potential use in the treatment of advanced metastatic castrate-resistant prostate cancer (CRPC) .

Methods of Application or Experimental Procedures: In the studies conducted, CRPC patients were initially recruited into a once daily (QD) oral schedule. Pharmacokinetic assessments led to twice daily (BID) dosing to increase exposure . The starting doses were 100 mg (for QD) and 1000 mg (for BID). The AZD3514 formulation was switched from capsules to tablets at 1000 mg QD .

Results or Outcomes Obtained: In one study, 49 patients were treated with escalating doses of AZD3514. 2000 mg BID was considered non-tolerable due to grade 2 toxicities (nausea, vomiting). No adverse events met the dose-limiting toxicity (DLT) definition . PSA declines (≥50%) were documented in 9/70 patients (13%). Objective soft tissue responses per RECIST1.1 were observed in 4/24 (17%) patients in the study .

In Vitro Studies on Prostate Cancer Cells

Comprehensive Summary of the Application: AZD3514 has been studied in vitro for its effects on prostate cancer cells. It has been found to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR .

Methods of Application or Experimental Procedures: In these in vitro studies, AZD3514 was applied to prostate cancer cells expressing wild-type (VCaP) and mutated (T877A) AR (LNCaP). The efficacy of AZD3514 was then evaluated based on its ability to inhibit cell growth .

Results or Outcomes Obtained: The results of these in vitro studies showed that AZD3514 was able to inhibit cell growth in prostate cancer cells expressing both wild-type and mutated AR. It was found to be inactive in ar-negative prostate cancer cells, indicating a dependency on ar for efficacy .

In Vivo Studies on Prostate Cancer

Comprehensive Summary of the Application: AZD3514 has been studied in vivo for its effects on prostate cancer. It has been found to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats .

Methods of Application or Experimental Procedures: In these in vivo studies, AZD3514 was administered to juvenile male rats and adult rats with Dunning R3327H prostate tumors. The efficacy of AZD3514 was then evaluated based on its ability to inhibit testosterone-driven seminal vesicle development and tumor growth .

Results or Outcomes Obtained: The results of these in vivo studies showed that AZD3514 was able to inhibit testosterone-driven seminal vesicle development in juvenile male rats and the growth of androgen-dependent Dunning R3327H prostate tumors in adult rats . Furthermore, this class of compound showed antitumor activity in the HID28 mouse model of CRPC in vivo .

AZD3514 is a small molecule developed by AstraZeneca, primarily recognized for its role as a selective androgen receptor downregulator. Its chemical structure is defined as 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazine. This compound has garnered attention for its dual mechanism of action: inhibiting ligand-driven nuclear translocation of the androgen receptor and downregulating receptor levels. AZD3514 is particularly significant in the context of castration-resistant prostate cancer, where persistent androgen receptor signaling contributes to tumor progression despite traditional therapies .

Primarily related to its interaction with the androgen receptor. The compound inhibits the translocation of the androgen receptor to the nucleus in response to androgens, effectively blocking the receptor's ability to activate target genes associated with cancer progression. This inhibition occurs through competitive binding and modulation of receptor conformation, which prevents the necessary nuclear localization that is essential for transcriptional activity .

The biological activity of AZD3514 has been characterized through both in vitro and in vivo studies. In vitro, AZD3514 has shown a dose-dependent reduction in androgen receptor protein levels in LNCaP prostate cancer cells. In vivo studies have demonstrated its efficacy in inhibiting testosterone-driven growth in juvenile male rats and reducing tumor growth in models of androgen-dependent prostate cancer. Notably, AZD3514 has exhibited antitumor activity in mouse models of castration-resistant prostate cancer, indicating its potential as a therapeutic agent .

The synthesis of AZD3514 involves several steps that are well-documented in scientific literature. The compound is synthesized using standard organic chemistry techniques, including coupling reactions and functional group modifications. Initially, key intermediates are prepared through nucleophilic substitutions and condensation reactions, followed by purification processes such as crystallization or chromatography to yield the final product. The compound can be formulated for in vivo studies using a solution of 20% Captisol at pH 4 to enhance its solubility and bioavailability .

AZD3514 is primarily investigated for its applications in treating prostate cancer, particularly castration-resistant forms that exhibit continued androgen receptor signaling despite hormonal therapies. Its ability to modulate androgen receptor activity makes it a candidate for combination therapies aimed at enhancing treatment efficacy and overcoming resistance mechanisms associated with conventional treatments . Additionally, ongoing clinical trials are evaluating its safety and effectiveness in human subjects.

Several compounds exhibit similar mechanisms of action to AZD3514, including:

Compound NameMechanism of ActionUnique Features
EnzalutamideAndrogen receptor antagonistPrimarily acts as an antagonist rather than a downregulator
AbirateroneAndrogen biosynthesis inhibitorTargets steroidogenesis rather than direct receptor modulation
ARN-509Selective androgen receptor modulatorSimilar action but differs in pharmacokinetics
DexamethasoneCorticosteroid with anti-inflammatory propertiesNot specific to androgen receptors

AZD3514's uniqueness lies in its ability to downregulate the androgen receptor while simultaneously inhibiting its nuclear translocation, which may provide a more comprehensive approach to targeting prostate cancer compared to other agents that primarily act as antagonists or inhibitors without downregulation capabilities . This dual mechanism could potentially lead to improved therapeutic outcomes in resistant cases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Exact Mass

519.25695778 g/mol

Monoisotopic Mass

519.25695778 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

127DSS8X7J

Dates

Modify: 2023-08-15
1: Bradbury RH, Acton DG, Broadbent NL, Brooks AN, Carr GR, Hatter G, Hayter BR,  Hill KJ, Howe NJ, Jones RD, Jude D, Lamont SG, Loddick SA, McFarland HL, Parveen  Z, Rabow AA, Sharma-Singh G, Stratton NC, Thomason AG, Trueman D, Walker GE, Wells SL, Wilson J, Wood JM. Discovery of AZD3514, a small-molecule androgen receptor downregulator for treatment of advanced prostate cancer. Bioorg Med Chem Lett. 2013 Apr 1;23(7):1945-8. doi: 10.1016/j.bmcl.2013.02.056. Epub 2013 Feb 21. PubMed PMID: 23466225.

Explore Compound Types